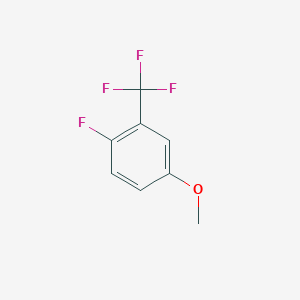

2-Fluoro-5-methoxybenzotrifluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

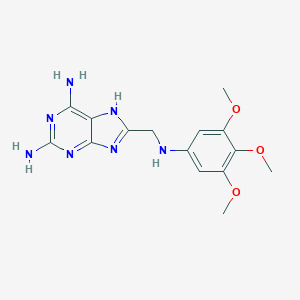

2-Fluoro-5-methoxybenzotrifluoride is a chemical compound with the molecular formula C8H6F4O . It has a molecular weight of 194.13 g/mol . The compound is also known by several synonyms, including 1-fluoro-4-methoxy-2-(trifluoromethyl)benzene .

Molecular Structure Analysis

The molecular structure of 2-Fluoro-5-methoxybenzotrifluoride consists of a benzene ring with a fluoro, a methoxy, and a trifluoromethyl group attached to it . The InChI string representation of the molecule isInChI=1S/C8H6F4O/c1-13-5-2-3-7(9)6(4-5)8(10,11)12/h2-4H,1H3 . Physical And Chemical Properties Analysis

2-Fluoro-5-methoxybenzotrifluoride has a molecular weight of 194.13 g/mol . It has a computed XLogP3-AA value of 2.9, indicating its lipophilicity . The compound has a topological polar surface area of 9.2 Ų . It has no hydrogen bond donors and five hydrogen bond acceptors . The compound has one rotatable bond .Scientific Research Applications

Fluorinated Compounds in Chemistry and Material Science

Fluorinated Liquid Crystals

Fluorinated liquid crystals exhibit unique properties due to the fluorine atoms' influence, affecting melting points, mesophase morphology, and physical properties like dielectric anisotropy and optical anisotropy. The versatility in positioning fluorine within the liquid crystal structures allows for tailoring materials for specific applications, including display technologies and other electronic applications (Hird, 2007).

Fluoropolymers

Fluoropolymers, such as Polytetrafluoroethylene (PTFE), are highlighted for their chemical inertness, hydrophobicity, thermal stability, and low friction coefficient, making them ideal for a wide range of applications from industrial coatings to medical devices. The synthesis and characterization of PTFE demonstrate the material's broad utility and the ongoing industrial and academic interest in fluorinated materials (Puts, Crouse, & Améduri, 2019).

Fluorinated Compounds in Biomedical Research

Fluorinated Pyrimidines in Cancer Treatment

Fluorinated pyrimidines, such as 5-Fluorouracil (5-FU), have been extensively studied for their application in cancer chemotherapy. These compounds are utilized for their ability to interfere with nucleic acid synthesis in cancer cells, demonstrating the clinical utility of fluorinated compounds in therapeutic applications (Heidelberger & Ansfield, 1963).

Fluorinated Compounds in Imaging and Diagnostics

The application of fluorinated compounds in imaging and diagnostics is an area of significant interest. For instance, the review on radiative decay engineering with fluorophores near metallic surfaces for enhanced imaging and diagnostics showcases the innovative approaches to utilizing fluorinated compounds in biomedical research (Lakowicz, 2001).

Safety And Hazards

properties

IUPAC Name |

1-fluoro-4-methoxy-2-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c1-13-5-2-3-7(9)6(4-5)8(10,11)12/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSCMOUYRPIURE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379213 |

Source

|

| Record name | 4-Fluoro-3-(trifluoromethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-methoxybenzotrifluoride | |

CAS RN |

127271-65-2 |

Source

|

| Record name | 4-Fluoro-3-(trifluoromethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[Methyl(prop-2-enyl)amino]propan-2-one](/img/structure/B139629.png)

![Ethanone, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-](/img/structure/B139638.png)